Doramectin aglycone is a significant compound derived from the avermectin class of macrocyclic lactones, which are produced by the fermentation of the bacterium Streptomyces avermitilis. This compound is primarily known for its antiparasitic properties and is utilized in veterinary medicine, particularly for treating various parasitic infections in livestock and companion animals. The structural modification from avermectin to doramectin involves the removal of specific functional groups, which enhances its efficacy and stability.
The primary source of doramectin aglycone is Streptomyces avermitilis, a soil-dwelling actinobacterium. This organism is renowned for producing a range of bioactive compounds, including avermectins, which serve as precursors to doramectin. The fermentation process of this bacterium yields doramectin and its derivatives, which can be isolated and purified for pharmaceutical use .
Doramectin aglycone belongs to the class of macrolide antibiotics, specifically categorized under the avermectins. These compounds are characterized by their large lactone rings and are classified based on their structural variations and biological activities. Doramectin is often compared to other avermectins and milbemycins due to its similar structure but distinct pharmacological properties .
The synthesis of doramectin aglycone typically involves several key steps starting from the fermentation of Streptomyces avermitilis. The biosynthetic pathway includes polyketide synthesis followed by enzymatic modifications:
The initial step in the biosynthesis involves polyketide synthases that catalyze the formation of the aglycone structure. This process requires multiple enzymes, including:
Doramectin aglycone has a complex molecular structure characterized by a large macrolide ring with multiple stereocenters. Its molecular formula is , indicating a substantial number of carbon and oxygen atoms that contribute to its biological activity.
The structural analysis reveals:
Doramectin aglycone undergoes various chemical reactions during its synthesis and modification:
The conversion from avermectin to doramectin involves specific reaction conditions that optimize yield and purity. For example, controlling pH and temperature during hydrolysis can significantly affect the efficiency of aglycone production .
Doramectin exerts its antiparasitic effects primarily through binding to glutamate-gated chloride channels in invertebrate nerve and muscle cells. This binding leads to increased permeability of cell membranes to chloride ions, resulting in paralysis and death of parasites.
Research indicates that doramectin displays high affinity for these channels, making it effective against a wide range of parasites while exhibiting low toxicity to mammals .
Doramectin aglycone is primarily used in veterinary medicine for:
Additionally, ongoing research explores its chemical modifications to enhance efficacy or reduce side effects, broadening its application scope in both veterinary and human health contexts .
Doramectin aglycone represents the core macrocyclic lactone structure derived from doramectin (C~50~H~74~O~14~) through removal of the disaccharide moiety. Its molecular formula is established as C~36~H~50~O~8~, corresponding to a molecular weight of 610.78 g/mol [6]. This aglycone retains the characteristic 16-membered macrocyclic lactone ring and the C-25 cyclohexyl substituent of the parent doramectin molecule but lacks the oleandrosyl-oleandrosyl disaccharide at C-13 [1] [5]. The absence of these sugar units significantly alters its physicochemical properties and biological interactions.
High-resolution spectroscopic techniques provide definitive evidence for the structure of doramectin aglycone. HRESI-MS analysis confirms the molecular formula through an exact mass measurement of m/z 610.78 [M]^+^ [6]. 13C NMR spectroscopy reveals 36 distinct carbon resonances, including characteristic signals for:
The 1H NMR spectrum exhibits key proton signals diagnostic of the aglycone structure:
2D NMR techniques (1H-1H COSY, HMBC, HSQC) establish critical through-bond correlations that define the molecular framework. Key HMBC correlations include those from the C-4 methyl protons (δ~H~ 1.82) to C-3, C-4, and C-5, confirming the position of the methyl substituent on the aromatic ring in certain derivatives [1].
Table 1: Characteristic NMR Signals of Doramectin Aglycone
Atom Position | ^13^C Chemical Shift (ppm) | ^1^H Chemical Shift (ppm) | Multiplicity | Correlations (HMBC) |
---|---|---|---|---|
C-1 (Carbonyl) | 174.1 | - | - | - |
C-10 | 134.8 | 5.59 | dd, J=10.0,14.8 | C-8, C-9, C-11 |
C-11 | 124.6 | 6.00 | dd, J=10.8,14.8 | C-9, C-10, C-12 |
C-5 (Oxygenated) | 77.2 | 3.78 | m | 4-Me, 6-H~2~ |
C-25 (Cyclohexyl) | 33.5 | 1.85 | m | Cyclohexyl protons |
4-CH~3~ | 12.3 | 1.82 | s | C-3, C-4, C-5 |
8-CH~3~ | 11.8 | 1.72 | s | C-7, C-8, C-9 |
Doramectin aglycone differs fundamentally from its parent compound through the absence of the L-oleandrosyl-L-oleandrosyl disaccharide at C-13. While doramectin possesses the molecular formula C~50~H~74~O~14~ (MW 899.11 g/mol) [7], hydrolysis removes both sugar units, resulting in a ~32% reduction in molecular weight (C~36~H~50~O~8~, MW 610.78 g/mol). This desaccharification dramatically impacts molecular polarity and spatial configuration.
Key structural differences confirmed through comparative NMR analysis:
Table 2: Structural Comparison of Doramectin and Doramectin Aglycone
Characteristic | Doramectin | Doramectin Aglycone | Structural Consequence |
---|---|---|---|
Molecular Formula | C~50~H~74~O~14~ | C~36~H~50~O~8~ | Loss of C~14~H~24~O~6~ moiety |
Molecular Weight | 899.11 g/mol | 610.78 g/mol | 288.33 Da reduction |
Characteristic Functional Groups | Disaccharide at C-13 | Free hydroxyl at C-13 | Enhanced reactivity at C-13 position |
Calculated logP* | ~5.8 | ~7.1 | Increased membrane permeability |
Hydrogen Bond Acceptors | 14 | 8 | Reduced water solubility |
Key ^13^C NMR Signals (C-13) | δ 83.5 ppm | δ 76.8 ppm | Upfield shift due to glycoside removal |
*Estimated values based on structural features [5] [7]
Doramectin undergoes specific acid-catalyzed hydrolysis to yield the aglycone through cleavage of the β-glycosidic bonds at C-13. This process occurs under mild acidic conditions (pH 1-3, 60-80°C), where the glycosidic oxygen is protonated, leading to cleavage of the C-O bond and formation of a carbocation intermediate at the anomeric carbon of the first sugar unit [6]. This reaction proceeds via:
A critical structural feature observed during this hydrolysis is the epimerization at C-2' of the proximal oleandrose unit before its complete detachment. This base-catalysed intermediate ultimately rearranges irreversibly to form the stable isomeric alkene analogue found in the final aglycone product [6]. The reaction kinetics follow pseudo-first-order behavior, with the hydrolysis rate dependent on temperature, acid concentration, and solvent system.
The removal of the disaccharide moiety fundamentally alters the physicochemical behavior of doramectin aglycone compared to its parent compound:
Solubility Profile:
Stability Characteristics:
Table 3: Solubility and Stability Parameters of Doramectin Aglycone
Property | Conditions | Value/Range | Comparison to Doramectin |
---|---|---|---|
Water Solubility | 25°C, pH 7.0 | <0.01 mg/mL | ~500-fold decrease |
Methanol Solubility | 25°C | >50 mg/mL | Comparable |
Chloroform Solubility | 25°C | >100 mg/mL | ~2-fold increase |
Partition Coefficient (logP) | Octanol-water, pH 7.4 | ~5.5 | Increase of ~2 log units |
Thermal Decomposition | Nitrogen atmosphere | Onset ~150°C | ~30°C increase |
pH Stability Range | Aqueous solutions | 7.0-9.0 | Narrower optimal range vs. doramectin |
Photodegradation Half-life | UV light (254 nm) | 48-72 hours | Similar to parent compound |
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 485-18-7
CAS No.: 925246-00-0